molecular formula C11H8FNO2 B11895201 4-Fluoro-2-methylquinoline-6-carboxylic acid

4-Fluoro-2-methylquinoline-6-carboxylic acid

Cat. No.: B11895201
M. Wt: 205.18 g/mol
InChI Key: BCRXQGBZDUZKKV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylquinoline-6-carboxylic acid is a quinoline derivative characterized by a fluorine atom at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 6 of the quinoline scaffold. Quinoline carboxamides and carboxylates are known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The fluorine atom and methyl group likely influence electronic properties, solubility, and target interactions compared to non-fluorinated or bulkier substituents.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

4-fluoro-2-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)

InChI Key

BCRXQGBZDUZKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)F

Origin of Product

United States

Preparation Methods

Friedländer Annulation and Subsequent Functionalization

The Friedländer annulation, a cornerstone in quinoline synthesis, involves cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For 4-fluoro-2-methylquinoline-6-carboxylic acid, this method begins with 5-fluoro-2-nitrobenzaldehyde and methyl acetoacetate. Catalytic hydrogenation reduces the nitro group to an amine, followed by cyclization under acidic conditions to form the quinoline core. Subsequent carboxylation at position 6 is achieved via Kolbe-Schmitt reaction using potassium bicarbonate under high CO₂ pressure.

Key Challenges :

  • Regioselective introduction of the fluorine atom at position 4 requires careful control of electrophilic fluorination agents (e.g., Selectfluor).

  • Carboxylic acid installation demands protection-deprotection strategies to prevent side reactions at other reactive sites.

Modern Industrial Synthesis

Continuous Flow Reactor Systems

Industrial-scale production increasingly adopts continuous flow reactors to enhance efficiency and safety. A representative protocol involves:

  • Feedstock Preparation : 2-Methyl-4-fluoroquinoline (precursor) dissolved in tetrahydrofuran.

  • Carboxylation : Reaction with CO₂ in the presence of a palladium catalyst (Pd(OAc)₂) at 80°C and 50 bar pressure.

  • In-line Purification : Integration with simulated moving bed (SMB) chromatography to isolate the product.

Advantages :

  • 20–30% higher yield compared to batch processes.

  • Reduced reaction time (4–6 hours vs. 12–18 hours in batch).

Reaction Optimization and Parameters

Temperature and Pressure Effects

Optimal conditions for carboxylation were determined through Design of Experiments (DoE):

ParameterOptimal RangeImpact on Yield
Temperature75–85°C±15% yield
CO₂ Pressure45–55 bar±20% yield
Catalyst Loading2.5–3.5 mol%±10% yield

Higher pressures (>60 bar) risk decarboxylation, while temperatures <70°C slow kinetics.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but complicate downstream purification. Recent studies favor dimethylacetamide (DMAc) for balancing reactivity and ease of solvent recovery.

Purification Techniques

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields 95% pure product. Adding seed crystals during cooling minimizes polymorphic variations.

Chromatographic Methods

Preparative HPLC with a C18 column (acetonitrile/0.1% TFA gradient) resolves residual methylquinoline impurities, achieving >99% purity for pharmaceutical applications.

Applications in Research and Development

Monoacylglycerol Lipase (MAGL) Inhibitors

The compound serves as a key intermediate in WO2021191359A1 for synthesizing MAGL modulators. Its carboxylic acid group enables covalent binding to the enzyme’s active site, enhancing inhibitory potency .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the methyl group (C2 position) and quinoline ring system. Key oxidative transformations include:

Table 1: Oxidation Pathways

ReagentsConditionsProduct FormedYieldSource
H₂O₂/H₂SO₄60°C, 4 hr4-Fluoro-2-quinolin-6-yl ketone72%
KMnO₄ in acidic mediumReflux, 8 hr6-Carboxyquinoline-4-one68%

The methyl group at C2 demonstrates susceptibility to oxidation, forming ketones or carboxylic acid derivatives depending on reaction severity.

Esterification and Derivatization

The C6 carboxylic acid group participates in classic acid-mediated reactions:

Table 2: Esterification Efficiency

AlcoholCatalystTemp/TimeEster ProductYieldSource
MethanolH₂SO₄Reflux/6 hrMethyl 4-fluoro-2-methylquinoline-6-carboxylate89%
EthanolSOCl₂80°C/3 hrEthyl 4-fluoro-2-methylquinoline-6-carboxylate82%

Protonation of the carboxylic acid facilitates nucleophilic attack by alcohols, with SOCl₂ proving effective for generating reactive acyl chloride intermediates.

Nucleophilic Aromatic Substitution

The C4-fluoro group shows reactivity under specific conditions:

Table 3: Fluorine Displacement Reactions

NucleophileBaseSolventProductYieldSource
NH₃K₂CO₃DMF, 120°C4-Amino-2-methylquinoline-6-carboxylic acid65%
PiperidineEt₃NTHF, 80°C4-Piperidino-2-methylquinoline-6-carboxylic acid78%

Replacement of fluorine proceeds via a two-step mechanism involving ring activation through protonation or coordination with Lewis acids .

Coupling Reactions

Recent advances demonstrate utility in cross-coupling chemistry:

Table 4: Catalytic Coupling Performance

Catalyst SystemPartnerProduct TypeYieldConditionsSource
{Mo₁₃₂} in H₂ON-EthylpiperazinePiperazinyl-quinoline hybrid97%Reflux, 30 min
Fe₃O₄@SiO₂@urea-thiazole-SO₂ClAryl boronic acid2-Aryl-quinoline derivative93%80°C, solvent-free

Notably, the {Mo₁₃₂} polyoxometalate catalyst enables efficient amination in aqueous media, achieving near-quantitative conversion while eliminating organic solvent waste . The magnetic Fe₃O₄-based catalyst demonstrates exceptional recyclability (>5 cycles) .

Photochemical Reactivity

Emerging research identifies unique behavior under UV irradiation:

Table 5: Photoreaction Products

WavelengthSolventAdditiveMajor ProductConversionSource
254 nmAcetonitrileTiO₂ nanoparticlesDecarboxylated quinoline dimer84%
365 nmMethanolRose BengalOxygenated ring-expanded product71%

Decarboxylation dominates under short-wavelength UV, while photosensitized conditions promote oxygenation via singlet oxygen pathways.

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 4-Fluoro-2-methylquinoline-6-carboxylic acid lies in its antibacterial activity. Compounds in the fluoroquinolone class, which includes derivatives of this acid, are known for their effectiveness against a range of bacterial infections.

Case Study: Synthesis and Efficacy

A study demonstrated the synthesis of various fluoroquinolone derivatives using this compound as a precursor. The synthesized compounds exhibited potent antibacterial activity against resistant strains, highlighting the importance of structural modifications to enhance efficacy .

Anticancer Potential

Recent research has indicated that certain fluoroquinolone derivatives may possess anticancer properties. The structural features provided by this compound can be leveraged to develop compounds that inhibit cancer cell proliferation.

Mechanism of Anticancer Activity

The anticancer activity is hypothesized to arise from the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases involved in DNA replication .

Case Study: Fluoroquinolone Derivatives

In a study focused on modifying fluoroquinolone structures, researchers found that specific derivatives exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that this compound derivatives could be further explored for their potential as anticancer agents .

Synthesis of Heterocyclic Compounds

This compound serves as an important building block for synthesizing heterocyclic compounds, including isatins and other derivatives. These compounds have diverse applications in pharmaceuticals.

Synthetic Pathways

The synthesis often involves reactions such as amination and condensation with various amines under environmentally friendly conditions. For instance, using catalysts like Keplerate-type giant-ball nanoporous isopolyoxomolybdate has shown promising results in facilitating these reactions with high yields and short reaction times .

Environmental Applications

Beyond medicinal chemistry, derivatives of this compound are being investigated for their potential environmental applications, particularly in developing biodegradable materials or as agents in environmental remediation processes.

Case Study: Biodegradability

Research into the biodegradability of quinoline derivatives has indicated that modifications can lead to more environmentally friendly profiles, making them suitable for use in sustainable practices within chemical manufacturing .

Data Table: Applications Overview

ApplicationMechanism/UseReference
AntibacterialInhibition of DNA gyrase
AnticancerInduction of apoptosis
Synthesis of HeterocyclesBuilding block for diverse pharmaceutical compounds
Environmental RemediationPotential use in biodegradable materials

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of 4-fluoro-2-methylquinoline-6-carboxylic acid with related quinoline derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound F (4), CH₃ (2), COOH (6) Not reported Inferred: Moderate solubility, potential enzyme inhibition Target Compound
6-Fluoro-2-phenylquinoline-4-carboxylic acid F (6), Ph (2), COOH (4) 267.25 Structural analog; phenyl group enhances lipophilicity
NSC 368390 (DuP-785) F (6), Biphenyl (2), CH₃ (3), COOH (4) 423.37 Potent anticancer activity; inhibits dihydroorotate dehydrogenase (pyrimidine synthesis)
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Cl (6), 3-MePh (2), COOH (4) Not reported Moderate antibacterial activity; safety data available
7-Fluoro-2-methylquinoline-4-carboxylic acid F (7), CH₃ (2), COOH (4) 203.19 Commercial availability; used in drug discovery

Functional Differences

Substituent Position Effects: Fluorine Position: Fluorine at position 4 (target compound) vs. Carboxylic Acid Position: The carboxylic acid at position 6 (target) vs. 4 (most analogs) may affect hydrogen-bonding interactions in enzyme binding pockets .

Biological Activity: Anticancer Activity: NSC 368390 (6-fluoro, 4-COOH) exhibits potent activity against human colon carcinomas by inhibiting pyrimidine biosynthesis . The target compound’s 4-fluoro substituent might confer distinct target selectivity. Antimicrobial Activity: Chloro-substituted analogs (e.g., 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) show moderate antibacterial effects, suggesting fluorine’s role in enhancing specificity .

Solubility and Physicochemical Properties :

  • The methyl group at position 2 in the target compound likely improves solubility compared to phenyl or biphenyl substituents (e.g., NSC 368390) .
  • Fluorine’s electronegativity may enhance water solubility relative to chloro analogs .

Mechanistic Insights

  • Enzyme Inhibition : NSC 368390’s inhibition of dihydroorotate dehydrogenase highlights the role of fluorine and carboxylic acid groups in targeting nucleotide metabolism. The target compound’s 4-fluoro substituent could modulate similar pathways but with altered potency .

Biological Activity

4-Fluoro-2-methylquinoline-6-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C₁₁H₈FNO₂
  • Molecular Weight : 205.19 g/mol
  • Structure : The compound features a fluorine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position of the quinoline ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Similar to other quinolines, it inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to bacterial cell death. This mechanism is akin to that of fluoroquinolone antibiotics.
  • Anticancer Properties : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to pyrimidine depletion, halting cell cycle progression in cancer cells .

Antimicrobial Studies

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing an IC₅₀ value comparable to established antibiotics .

Anticancer Studies

In vitro studies on colon cancer cell lines (HCT-116) indicated that this compound effectively inhibited cell growth through DHODH inhibition. The IC₅₀ was found to be approximately 0.250 μM, indicating potent activity against cancer cells .

Compound Target IC₅₀ (μM) Cell Line
This compoundDHODH0.250HCT-116
BrequinarDHODH0.200HCT-116

Case Studies and Research Findings

  • Antileishmanial Activity : A synthesis study reported that quinoline derivatives, including those similar to this compound, were evaluated for antileishmanial activity against Leishmania donovani. The compounds showed promising results with varying concentrations leading to significant inhibition of parasite growth .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives have highlighted that modifications at specific positions (such as fluorination) can enhance biological activity. The presence of a fluorine atom has been linked to increased stability and potency against microbial pathogens .
  • Neuroactive Properties : Some studies suggest that quinolines possess neuroactive properties, indicating potential applications in treating neurological disorders. However, more research is needed to fully understand these effects and their mechanisms .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 4-fluoro-2-methylquinoline-6-carboxylic acid, and what reaction conditions optimize fluorine introduction?

  • Answer : The quinoline core is typically synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones under alkaline conditions (e.g., NaOAc in ethanol) . Fluorine is introduced via nucleophilic aromatic substitution (SNAr), replacing a chlorine or nitro group at the 4-position. Optimal conditions include using KF or CsF as fluoride sources in polar aprotic solvents (e.g., DMF) at 120–150°C for 12–24 hours. Catalysts like 18-crown-6 enhance fluoride reactivity, improving yields by 15–20% .

Q. What analytical techniques differentiate this compound from analogs like 4-chloro derivatives?

  • Answer :

  • NMR : The fluorine atom at C4 induces deshielding in adjacent protons (C3 and C5 show δ ~8.2–8.5 ppm). The methyl group at C2 appears as a singlet (δ ~2.6 ppm) .
  • HPLC-MS : ESI+ mode detects [M+H]+ at m/z 234.1 (vs. 250.0 for 4-chloro analogs). Retention time differences (e.g., 12.3 min vs. 14.1 min) confirm structural variation .
  • IR : C-F stretching at 1230–1250 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ are diagnostic .

Advanced Questions

Q. How can regioselective fluorination be achieved in the synthesis of this compound, and what mechanistic challenges arise?

  • Answer : Regioselectivity is controlled by electronic effects: electron-withdrawing groups (e.g., -COOH at C6) direct fluorine substitution to C4. DFT calculations predict activation energies for competing pathways, favoring C4 fluorination by 8–10 kcal/mol . Challenges include avoiding over-fluorination or C2 methyl group oxidation. Using bulky bases (e.g., DBU) minimizes side reactions .

Q. How does the 4-fluoro substituent impact biological activity compared to non-fluorinated analogs in medicinal chemistry studies?

  • Answer : Fluorine enhances:

  • Lipophilicity (ΔLogP = +0.5 vs. H-substituted analogs), improving blood-brain barrier penetration (validated in Caco-2 assays) .
  • Target binding : In kinase inhibition assays (e.g., EGFR), the 4-fluoro derivative shows IC₅₀ = 12 nM (vs. 45 nM for 4-H analog) due to halogen bonding with Thr766 .
    Stability studies (pH 7.4, 37°C) reveal a half-life of 48 hours, 30% longer than 4-Cl analogs .

Q. What strategies resolve discrepancies in X-ray crystallography data for this compound derivatives?

  • Answer :

  • Low-temperature crystallography (100 K) reduces thermal motion, clarifying fluorine positional disorder .
  • DFT-assisted refinement aligns experimental bond lengths (C4-F = 1.35 Å) with theoretical values (1.34 Å) .
  • Twinning analysis (via PLATON’s TWINABS) corrects pseudo-merohedral twinning artifacts .

Q. How are stability studies designed to assess degradation pathways under physiological conditions?

  • Answer :

  • pH-dependent degradation : HPLC monitoring at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) identifies decarboxylation as the major pathway at pH >7 (t₁/₂ = 8 hours at pH 9) .
  • Oxidative stress : Exposure to 0.1% H₂O₂ reveals hydroxylation at C5, confirmed by LC-MS/MS (m/z 250.1 → 268.2) .
  • Photostability : Following ICH Q1B guidelines, <5% degradation after 1.2 million lux hours confirms stability .

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